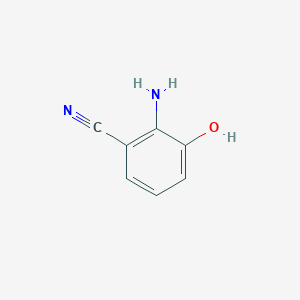

2-Amino-3-hydroxybenzonitrile

Descripción general

Descripción

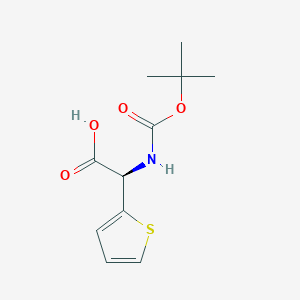

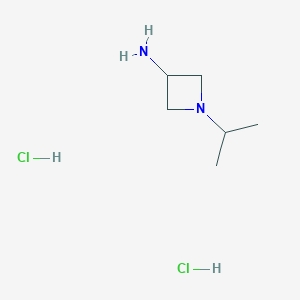

2-Amino-3-hydroxybenzonitrile is a chemical compound that is part of the aminobenzonitrile family. These compounds are characterized by the presence of an amino group and a nitrile group attached to a benzene ring. The specific structure of 2-amino-3-hydroxybenzonitrile includes an additional hydroxyl group, which may influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of aminobenzonitrile derivatives can be achieved through various methods. For instance, the aminocyanation of arynes with aryl cyanamides leads to the formation of 1,2-bifunctional aminobenzonitriles, which are valuable intermediates for further chemical transformations . Another approach involves a palladium-catalyzed tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, which efficiently yields functionalized 2-aminobenzonitriles . Additionally, the synthesis of 2-aminobenzonitriles from 2-arylindoles has been reported using a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage .

Molecular Structure Analysis

The molecular structure of 2-amino-3-hydroxybenzonitrile derivatives can be complex, as seen in the co-crystal of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, where the fused-ring system and substituents exhibit significant twisting and buckling . This structural complexity is indicative of the potential for diverse molecular interactions and properties in the broader family of 2-amino-3-hydroxybenzonitrile compounds.

Chemical Reactions Analysis

Aminobenzonitriles participate in various chemical reactions, which can lead to the formation of novel compounds. For example, 2-aminobenzonitriles can be used to synthesize benzoxazinones through intramolecular condensation . They also react with halogenoboranes, leading to the insertion of the nitrile group into B-halogen bonds and the formation of derivatives of the 1.3.2-diazaboranaphthalene ring . Furthermore, 2-aminobenzonitriles can be transformed into 3-aminoindazoles using a palladium-catalyzed domino reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-hydroxybenzonitrile derivatives can be influenced by their functional groups. For instance, the presence of amino and hydroxyl groups can facilitate hydrogen bonding, which may affect solubility and crystalline structure . The corrosion inhibition properties of certain aminobenzonitrile derivatives on mild steel in acidic environments have been studied, revealing that these compounds can form protective layers on metal surfaces through adsorption, following the Langmuir adsorption isotherm . Quantum chemical calculations can provide further insights into the electronic properties and reactivity of these molecules .

Aplicaciones Científicas De Investigación

Application 1: Fluorescent Probes for Detecting Protein Aggregates

- Summary of the Application: 2-Amino-3-hydroxybenzonitrile has been used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold . These probes have been applied as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein, which are a hallmark of Parkinson’s disease (PD) .

- Methods of Application or Experimental Procedures: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

- Results or Outcomes: The diagnostic potential of the probe has been demonstrated in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Green Synthesis of Benzonitrile

- Summary of the Application: 2-Amino-3-hydroxybenzonitrile has been used in the green synthesis of benzonitrile . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of benzaldehyde with hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt . The ionic liquid [HSO3-b-Py]·HSO4 exhibits multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts .

- Results or Outcomes: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

Application 3: Synthesis of α-Amino Nitriles

- Summary of the Application: Bifunctional α-amino nitriles, including 2-Amino-3-hydroxybenzonitrile, are versatile intermediates in organic synthesis . They exhibit a valuable dual reactivity, which has been utilized in a broad range of synthetic applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these synthetic applications are not specified in the source .

Application 4: Synthesis of a Variety of Nitriles

- Summary of the Application: This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these synthetic applications are not specified in the source .

Application 5: Intermediate in Organic Synthesis

- Summary of the Application: Bifunctional α-amino nitriles, including 2-Amino-3-hydroxybenzonitrile, are versatile intermediates in organic synthesis . They exhibit a valuable dual reactivity, which has been utilized in a broad range of synthetic applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these synthetic applications are not specified in the source .

Propiedades

IUPAC Name |

2-amino-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWWVLVYSOCRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579287 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxybenzonitrile | |

CAS RN |

211172-52-0 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)